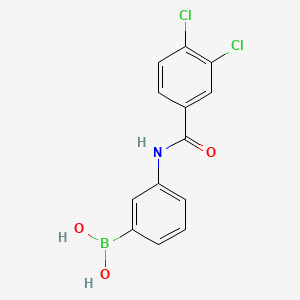
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, also known as [3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid, is a boronic acid derivative. This compound features a boronic acid group attached to a benzene ring, which is further substituted with a 3,4-dichlorobenzamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Preparation Methods
The synthesis of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 3-aminophenylboronic acid.
Reaction Conditions: The 3,4-dichlorobenzoyl chloride is reacted with 3-aminophenylboronic acid in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds.
Scientific Research Applications
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Boronic acid derivatives are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins. In the context of proteasome inhibition, the boronic acid group binds to the active site serine residue of the proteasome, blocking its activity and leading to the accumulation of proteins within the cell, ultimately inducing cell death.
Comparison with Similar Compounds
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but lacks the 3,4-dichlorobenzamido group, making it less specific in its interactions.
3-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of the dichlorobenzamido group, leading to different reactivity and applications.
4-(Methoxycarbonyl)benzeneboronic Acid: Another derivative with a methoxycarbonyl group, used in different synthetic applications.
The uniqueness of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
73688-87-6 |
|---|---|
Molecular Formula |
C13H10BCl2NO3 |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
[3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-11-5-4-8(6-12(11)16)13(18)17-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,(H,17,18) |
InChI Key |
ZHBUQXITRPQLEN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















